molecular formula C12H11N5 B8354000 5,6-Diamino-2-(4-pyridyl)-benzimidazole

5,6-Diamino-2-(4-pyridyl)-benzimidazole

Cat. No.: B8354000
M. Wt: 225.25 g/mol
InChI Key: KHSGMZAIOSYLQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6-Diamino-2-(4-pyridyl)-benzimidazole is a multifunctional benzimidazole derivative of significant interest in medicinal chemistry and materials science. The benzimidazole scaffold is a privileged structure in drug discovery due to its similarity to purine bases in DNA, allowing it to interact readily with biological systems . This specific compound features a pyridyl moiety at the 2-position and unique amino groups at the 5 and 6 positions, which serve as versatile handles for further chemical modification and can significantly enhance solubility and binding affinity in target interactions. Its primary research value lies in the exploration of new therapeutic agents and functional materials. Researchers investigate its potential as a core structure for developing novel antimicrobials, particularly against multidrug-resistant strains, as well as for its antiviral, antifungal, and anticancer properties . The compound can be synthesized through advanced synthetic methodologies, including metal-catalyzed couplings and environmentally friendly green chemistry approaches that emphasize solvent-free conditions and improved selectivity . As a high-value chemical building block, it is offered as a solid and must be stored sealed in dry conditions at room temperature to maintain stability . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C12H11N5

Molecular Weight

225.25 g/mol

IUPAC Name

2-pyridin-4-yl-1H-benzimidazole-5,6-diamine

InChI

InChI=1S/C12H11N5/c13-8-5-10-11(6-9(8)14)17-12(16-10)7-1-3-15-4-2-7/h1-6H,13-14H2,(H,16,17)

InChI Key

KHSGMZAIOSYLQP-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=NC3=C(N2)C=C(C(=C3)N)N

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects at the C-2 Position

The C-2 position of benzimidazole derivatives is critical for biological activity. Key comparisons include:

  • Methylenedioxyphenyl substituents (e.g., compound 4d): In antimicrobial studies, methylenedioxyphenyl at C-2 (electron-donating) demonstrated improved activity (MIC = 25 μg/mL) over electron-withdrawing groups like –Br or –NO₂ (MIC = 50 μg/mL) .
  • 4-Pyridyl substituent : The nitrogen in the 4-pyridyl group enables hydrogen bonding with targets, as seen in molecular docking studies. For example, replacing a phenyl ring (compound 5) with a 4-pyridyl group (as in INH-NAD adducts) restored inhibitory activity lost due to steric clashes with bulky substituents (e.g., –Cl, –Br) .
  • Benzyl or heteroaromatic rings: In CB2 receptor ligands, a benzyl ring at C-2, combined with a CF₃ group at C-5, enhanced affinity.

Table 1: C-2 Substituent Impact on Activity

Compound/Group C-2 Substituent Key Activity Data Reference
4d Methylenedioxyphenyl MIC = 25 μg/mL (antimicrobial)
INH-NAD adduct 4-pyridyl High inhibitory activity
CB2 ligand analogs Benzyl Moderate CB2 affinity

Substituent Effects at the 5 and 6 Positions

The 5 and 6 positions influence electronic properties and target interactions:

  • Amino groups (5,6-diamino): Electron-donating amino groups may enhance resonance stabilization of the benzimidazole core and improve solubility. In contrast, electron-withdrawing groups like CF₃ (in CB2 ligands) or Cl (in DAGBI derivatives) reduce electron density but may improve metabolic stability .
  • Anti-tubercular activity: o-Methoxy and p-chloro substituents (e.g., DAGBI 5 and 22) showed moderate anti-tubercular activity, suggesting that polar groups like amino could further optimize binding to microbial targets .

Table 2: 5/6 Substituent Impact on Activity

Compound/Group 5/6 Substituents Key Activity Data Reference
CB2 ligand analogs CF₃ High CB2 affinity
DAGBI 5 o-methoxy, p-Cl Moderate anti-TB activity
Target compound Diamino (Inferred improved solubility/H-bonding)

Stability and Protein Binding

  • Metabolic stability: Compounds like DAGBI 5 and 22 demonstrated stability in simulated gastric and intestinal fluids, but low protein binding (12–20%).
  • Steric effects: Bulky substituents (e.g., –Br, –NO₂) at C-4 of phenyl rings disrupted hydrogen bonding with Trp222 in docking studies, reducing activity. The 4-pyridyl group avoids steric clashes while maintaining critical interactions .

Q & A

Q. Common Yield-Limiting Factors :

FactorMitigation Strategy
Incomplete cyclizationExtend reaction time (≥2 hours) or increase temperature (reflux)
Impurity adsorptionReduce activated charcoal usage (<5% w/w)
Poor solubilityOptimize solvent polarity (e.g., ethanol/water mixtures)

Basic: How can spectroscopic techniques characterize the molecular structure of 5,6-Diamino-2-(4-pyridyl)-benzimidazole?

Answer:
Key spectroscopic methods include:

  • FT-IR/Raman : Identify functional groups (e.g., NH₂ stretching at ~3300–3500 cm⁻¹, C=N vibrations at ~1600 cm⁻¹) and confirm planarity of the benzimidazole core .
  • NMR :
    • ¹H NMR : Aromatic protons (δ 7.0–8.5 ppm), NH₂ groups (δ ~5.5 ppm, broad) .
    • ¹³C NMR : Pyridyl carbons (δ ~150 ppm), benzimidazole carbons (δ ~120–140 ppm) .
  • UV-Vis : Analyze π→π* transitions (λmax ~270–300 nm) and charge-transfer interactions .

Q. Advanced Analysis :

  • VEDA/PED : Calculate vibrational energy distribution to assign spectral bands .
  • HOMO-LUMO : Use DFT calculations to predict electronic properties and reactivity .

Advanced: How does the coordination chemistry of 5,6-Diamino-2-(4-pyridyl)-benzimidazole enable applications in porous materials?

Answer:
The compound’s pyridyl and amino groups act as ligands for metal coordination, forming porous coordination polymers (PCPs):

  • Design Strategy : Use transition metals (e.g., Co²⁺, Zn²⁺) as nodes and the benzimidazole derivative as a linker to create 2D/3D frameworks .
  • Dynamic Functionality : Guest molecules (e.g., CO₂, H₂O) induce structural flexibility, enhancing gas storage/separation performance .
  • Characterization :
    • PXRD : Confirm framework topology.
    • BET Analysis : Measure surface area (e.g., ~500–1000 m²/g for Co-based PCPs) .

Q. Example Application :

MetalPore Size (Å)ApplicationReference
Co(II)8–12CO₂ adsorption
Zn(II)6–9Catalytic support

Advanced: What mechanistic insights explain the compound’s bioactivity in Hedgehog (Hh) signaling inhibition?

Answer:
The benzimidazole core competitively binds to the Smoothened (SMO) receptor, disrupting Hh pathway activation:

  • Structural Mimicry : The pyridyl group mimics the steric and electronic features of cyclopamine, a natural SMO inhibitor .
  • Key Assays :
    • Gli-Luc Reporter Assay : Quantify Hh pathway inhibition (IC₅₀ ~0.5–2 μM) .
    • Molecular Docking : Identify binding residues (e.g., Trp281, Phe484) via AutoDock/Vina .
  • Resistance Mitigation : Modify substituents (e.g., 5,6-diamino groups) to reduce SMO mutation-driven drug resistance .

Advanced: How can electrochemical properties of this compound be leveraged for corrosion inhibition?

Answer:
The compound adsorbs onto metal surfaces (e.g., mild steel), forming a protective layer:

  • Electrochemical Tests :
    • Potentiodynamic Polarization : Measure corrosion current density (e.g., reduction from 120 μA/cm² to 15 μA/cm² in HCl) .
    • EIS : Confirm film stability via charge-transfer resistance (Rct > 1000 Ω·cm²) .
  • Theoretical Modeling :
    • MD Simulations : Calculate adsorption energy (e.g., −45 kJ/mol on Fe(110)) .
    • Fukui Indices : Identify reactive sites for donor-acceptor interactions .

Advanced: What strategies resolve contradictions in reported biological data (e.g., varying IC₅₀ values)?

Answer:
Discrepancies arise from assay conditions or structural analogs. Resolution strategies include:

  • Standardized Protocols :
    • Use identical cell lines (e.g., NIH/3T3 for Hh pathway) .
    • Control solvent effects (e.g., DMSO ≤0.1% v/v) .
  • SAR Analysis : Compare substituent effects (e.g., electron-withdrawing groups enhance SMO binding) .
  • Meta-Analysis : Pool data from multiple studies to identify outliers .

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